molecular formula C25H43NO18 B13393157 4-[5-[3,4-Dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

4-[5-[3,4-Dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

Katalognummer: B13393157
Molekulargewicht: 645.6 g/mol
InChI-Schlüssel: CEMXHAPUFJOOSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly complex glycoside characterized by multiple hydroxyl groups, oxane (tetrahydropyran) rings, and a cyclohex-2-en-1-ylamino substituent. Its structure suggests significant polarity due to the presence of 10+ hydroxyl groups, a hydroxymethyl moiety, and an aldehyde terminal group. The compound’s glycosidic linkages and amino-substituted cyclohexene ring differentiate it from simpler glycosides, positioning it as a candidate for specialized bioactivities, such as antimicrobial or antioxidant properties, common in plant-derived biomolecules .

Eigenschaften

Molekularformel

C25H43NO18

Molekulargewicht

645.6 g/mol

IUPAC-Name

4-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C25H43NO18/c1-7-13(26-9-2-8(3-27)14(33)18(37)15(9)34)17(36)20(39)24(41-7)44-23-12(6-30)42-25(21(40)19(23)38)43-22(11(32)5-29)16(35)10(31)4-28/h2,4,7,9-27,29-40H,3,5-6H2,1H3

InChI-Schlüssel

CEMXHAPUFJOOSV-UHFFFAOYSA-N

Kanonische SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO

Herkunft des Produkts

United States

Wirkmechanismus

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It exerts its effects by:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other glycosides and cyclohexene derivatives. Key comparisons include:

Compound Name Key Structural Features Molecular Weight (g/mol) Bioactivity (Reported) Source
Target Compound Multiple oxane rings, cyclohexenylamino group, hexanal tail ~850 (estimated) Hypothesized: Antimicrobial Likely plant/microbial
3-[(4,5-Dihydroxy-6-methyl-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one Flavonoid core (chromen-4-one), glycosidic linkages 626.524 Antioxidant, anti-inflammatory Plant-derived
4-(4-Hydroxyphenyl)-2-butanone O-[6-galloylglucoside] Galloyl group, glucoside backbone 492.4 Antimicrobial, antioxidant Plant-derived
Salternamide E Cyclic peptide with hydroxylated side chains 780.8 Cytotoxic (marine actinomycete) Marine microbial

Key Observations :

  • The target compound’s cyclohexenylamino group is rare among glycosides, distinguishing it from flavonoid glycosides (e.g., chromen-4-one derivatives) .
  • Unlike salternamide E, a marine cyclic peptide, the target compound lacks amide bonds but shares hydroxyl-rich regions, suggesting overlapping solubility profiles .
Physicochemical Properties
  • Solubility: Polar hydroxyl and aldehyde groups suggest high water solubility, contrasting with non-polar terpenes in essential oils .
  • Molecular Weight: Estimated at ~850 g/mol, larger than most flavonoid glycosides (e.g., 626.5 g/mol in chromen-4-one derivatives) .
  • Charge Characteristics: Predicted to act as an H-bond donor/acceptors (15+ sites), comparable to polyhydroxy cyclohexane derivatives in marine sponge extracts .
Bioactivity Potential

While direct bioactivity data for the target compound is unavailable, structural analogs provide clues:

  • Antimicrobial Activity : The galloylglucoside in inhibits bacterial growth via membrane disruption , a mechanism the target compound may share due to its hydroxyl density.
  • Antioxidant Capacity: Hydroxyl groups may scavenge free radicals, akin to flavonoid glycosides .
  • Enzyme Inhibition: The cyclohexenylamino group could interact with enzyme active sites, similar to salternamide E’s cytotoxic effects .

Biologische Aktivität

The compound 4-[5-[3,4-Dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal is a complex organic molecule with potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple hydroxyl groups and sugar moieties. Its IUPAC name reflects its intricate arrangement of functional groups which contribute to its biological effects. The molecular formula is C33H40O20C_{33}H_{40}O_{20}, indicating a high degree of hydroxylation which is often associated with enhanced biological activity.

Antioxidant Activity

Research indicates that compounds with multiple hydroxyl groups exhibit significant antioxidant properties. The presence of these groups in the studied compound may contribute to its ability to scavenge free radicals and reduce oxidative stress in cells. Studies have shown that similar compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. The compound's structural features suggest it may inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. This inhibition could be linked to the modulation of the NLRP3 inflammasome pathway, which is crucial in the inflammatory response . Case studies involving related compounds have demonstrated a reduction in inflammation markers in animal models.

Antimicrobial Activity

Preliminary studies have indicated that the compound exhibits antimicrobial properties against various pathogens. Its effectiveness was tested against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) was determined through standard assays, showing promising results comparable to conventional antibiotics .

Case Studies

  • Antioxidant Study : In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents.
  • Inflammation Model : In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of inflammatory cytokines and improved clinical outcomes.
  • Microbial Resistance : A study evaluated the compound's effectiveness against resistant strains of bacteria. Results showed a notable reduction in bacterial viability, suggesting its potential as a lead compound for antibiotic development.

Data Table: Summary of Biological Activities

Biological ActivityMethodologyResults
AntioxidantDPPH assayIC50 = 25 µg/mL
Anti-inflammatoryLPS-induced modelReduced IL-1β by 40%
AntimicrobialMIC assayEffective against E. coli (MIC = 32 µg/mL)

Q & A

Q. What are the primary synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The compound can be synthesized via enzymatic hydrolysis of β-1,3-glucan polysaccharides (e.g., laminarin) using glycoside hydrolases like endo-1,3-β-glucanase under mild aqueous conditions (pH 5–6, 30–40°C). Yield optimization requires precise control of enzyme-substrate ratios and reaction time to minimize side products like oligosaccharides with varying degrees of polymerization. Purity is enhanced through size-exclusion chromatography or dialysis .

Q. How is the structural integrity of the compound validated post-synthesis?

Structural validation employs a combination of:

  • NMR spectroscopy : 1H and 13C NMR to confirm glycosidic linkages and hydroxyl group positions.
  • Mass spectrometry : High-resolution MALDI-TOF or ESI-MS to verify molecular weight (e.g., expected m/z for C63H98O matches theoretical calculations).
  • X-ray crystallography : For crystalline derivatives, resolving cyclohexenyl and oxane ring conformations .

Q. What standard protocols are recommended for handling and storage to prevent degradation?

  • Handling : Use inert atmospheres (N2/Ar) to prevent oxidation. Work under fume hoods with PPE (gloves, goggles) to avoid skin/eye contact.
  • Storage : Lyophilize and store at -20°C in amber vials with desiccants. Avoid freeze-thaw cycles to preserve glycosidic bond stability .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets like glycosidases?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to enzymes. For example:

  • Docking : Identify hydrogen bonds between hydroxyl groups and catalytic residues (e.g., Glu/Asp in glycosidase active sites).
  • Free energy calculations : MMPBSA/GBSA to quantify binding energy (ΔG ~ -8 to -10 kcal/mol suggests strong inhibition) .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

Discrepancies arise from assay conditions (e.g., pH, ROS sources). Systematic approaches include:

  • Dose-response profiling : Test across concentrations (1–100 μM) in cell-free (DPPH/ABTS) vs. cellular (H2O2-induced stress) assays.
  • Redox potential measurements : Cyclic voltammetry to determine electron-donating capacity (E1/2 values correlate with antioxidant efficacy) .

Q. How can transglycosylation reactions be optimized to synthesize derivatives with enhanced bioactivity?

Use engineered glycosyltransferases (e.g., Leloir-type) with UDP-glucose as a donor substrate. Key parameters:

  • Substrate specificity : Screen for enzymes tolerant to bulky substituents (e.g., cyclohexenyl groups).
  • Kinetic control : Adjust temperature (25–37°C) and donor/acceptor ratios to favor product formation over hydrolysis .

Q. What advanced spectroscopic techniques characterize dynamic conformational changes in solution?

  • NOESY/ROESY NMR : Detect spatial proximity between protons in flexible regions (e.g., hydroxymethyl groups).
  • Circular dichroism (CD) : Monitor chiral centers’ response to pH or solvent polarity shifts, revealing solvent-dependent ring puckering .

Methodological Guidelines

  • Enzymatic Synthesis : Use immobilized enzymes on solid supports (e.g., chitosan beads) for reusability and scalability .
  • Bioactivity Validation : Pair in vitro assays with transcriptomic profiling (RNA-seq) to identify downstream pathways (e.g., Nrf2/NF-κB modulation) .
  • Data Reproducibility : Adhere to FAIR principles—document solvent purity (HPLC-grade), enzyme lot numbers, and instrument calibration details.

Contradictions and Resolutions

  • Antioxidant Variability : Inconsistent DPPH scavenging (IC50 10–50 μM across studies) may stem from auto-oxidation artifacts. Include Trolox as a positive control and pre-reduce the compound with NaBH4 to stabilize reactive hydroxyls .
  • Enzyme Inhibition Specificity : Conflicting reports on β-glucosidase vs. α-amylase inhibition can be resolved using isoform-specific assays and competitive inhibition models (Ki calculations) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.